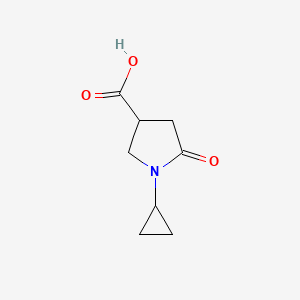

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZAQNEJHXULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405792 | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-43-7 | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic combination of distinct structural motifs into a single molecular entity has emerged as a powerful strategy for modulating bioactivity, improving pharmacokinetic properties, and overcoming drug resistance. This guide focuses on one such hybrid molecule, 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid , a compound that embodies the synergistic potential of integrating a strained ring system with a versatile heterocyclic core.

The pyrrolidone ring, a five-membered lactam, is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its stereochemically rich, three-dimensional structure.[1] The cyclopropyl group, on the other hand, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a unique combination of rigidity, metabolic stability, and lipophilicity that can profoundly influence a molecule's interaction with biological targets.[2][3]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and discuss its potential applications, grounded in the established principles of medicinal chemistry.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a well-established and robust reaction sequence involving a Michael addition followed by an intramolecular cyclization/dehydration. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Proposed Synthetic Pathway

The most logical and field-proven approach commences with itaconic acid and cyclopropylamine. The reaction proceeds in two key steps:

-

Aza-Michael Addition: Cyclopropylamine, acting as a nucleophile, attacks one of the activated double bonds of itaconic acid. This conjugate addition is regioselective, with the amine preferentially adding to the β-position relative to one of the carboxylic acid groups.

-

Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes an intramolecular condensation with the distal carboxylic acid group upon heating, forming the stable five-membered lactam ring and eliminating a molecule of water.

This one-pot synthesis is highly efficient, driven by the thermodynamic stability of the resulting pyrrolidone ring.

Figure 1: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Itaconic acid (1.0 eq)

-

Cyclopropylamine (1.1 eq)

-

Water (as solvent)

-

Concentrated Hydrochloric Acid (for acidification)

-

5% Sodium Hydroxide solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add itaconic acid (e.g., 6.5 g, 50 mmol) and water (e.g., 16 mL). This aqueous medium is both environmentally benign and facilitates the initial dissolution and subsequent reaction steps.[4]

-

Addition of Amine: While stirring, add cyclopropylamine (e.g., 3.14 g, 55 mmol) to the solution. The slight molar excess of the amine ensures the complete consumption of the limiting reagent, itaconic acid.

-

Reflux and Cyclization: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12 hours. The elevated temperature provides the necessary activation energy for the intramolecular amidation and subsequent dehydration to form the lactam ring.[4][5]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

-

Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted starting materials.

-

For enhanced purity, the crude product can be dissolved in a 5% sodium hydroxide solution. This step selectively deprotonates the carboxylic acid, rendering it soluble in the aqueous base.

-

Filter the basic solution to remove any non-acidic impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will re-protonate the carboxylate, causing the purified product to precipitate out of the solution.

-

Filter the purified solid, wash with a minimal amount of cold water, and dry under vacuum to yield this compound as a solid.

-

Part 2: Physicochemical and Spectroscopic Profile

The structural attributes of this compound give rise to a distinct set of physical and spectroscopic properties.

Physicochemical Properties

The following table summarizes the key computed and experimentally observed properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [6][7] |

| Molecular Weight | 169.18 g/mol | [8] |

| Monoisotopic Mass | 169.0739 Da | [7] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point (Predicted) | 404.7 ± 38.0 °C | |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 4.49 ± 0.20 | [9] |

| XlogP (Predicted) | -0.5 | [7] |

| Solubility | Soluble in water and polar organic solvents. | - |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

A. ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

-

δ ~12.5 ppm (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its broadness can vary depending on concentration and solvent.[10]

-

δ ~3.8-4.0 ppm (m, 2H): These signals are attributed to the diastereotopic protons of the N-CH₂ group of the pyrrolidone ring.

-

δ ~3.2-3.4 ppm (m, 1H): This multiplet corresponds to the proton at the C3 position (CH-COOH).

-

δ ~2.5-2.7 ppm (m, 2H): These signals represent the diastereotopic protons of the C4-CH₂ group adjacent to the carbonyl.

-

δ ~2.2-2.4 ppm (m, 1H): This multiplet is assigned to the CH proton of the cyclopropyl group attached to the nitrogen.

-

δ ~0.4-0.8 ppm (m, 4H): These upfield multiplets correspond to the four protons of the two CH₂ groups in the cyclopropyl ring.

B. ¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

-

δ ~174-175 ppm: Carbonyl carbon of the carboxylic acid (COOH).[11]

-

δ ~172-173 ppm: Carbonyl carbon of the lactam (C=O).[10]

-

δ ~50-52 ppm: Methylene carbon of the pyrrolidone ring attached to nitrogen (N-CH₂).

-

δ ~35-37 ppm: Methine carbon at the C3 position (CH-COOH).

-

δ ~33-35 ppm: Methylene carbon at the C4 position (CH₂-C=O).

-

δ ~25-28 ppm: Methine carbon of the cyclopropyl group (N-CH).

-

δ ~5-8 ppm: Methylene carbons of the cyclopropyl ring (CH₂).

C. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

3300-2500 cm⁻¹ (broad): A very broad and characteristic band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[11][12]

-

~1740-1760 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[12][13]

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretch of the five-membered lactam ring. The ring strain slightly increases the frequency compared to a linear amide.

-

~1320-1210 cm⁻¹ (medium): C-O stretch of the carboxylic acid.[12]

D. Mass Spectrometry (MS-ESI)

-

[M+H]⁺: Expected at m/z 170.08118.[7]

-

[M-H]⁻: Expected at m/z 168.06662.[7]

-

Fragmentation: Key fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the cyclopropyl ring.

Part 3: Significance and Applications in Drug Development

The unique combination of the cyclopropyl group and the 5-oxopyrrolidine-3-carboxylic acid scaffold makes this molecule a highly attractive building block for drug discovery.

Figure 2: The logical relationship between the structural features of the title compound and its desirable properties in medicinal chemistry.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[14]

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, which often target more flexible alkyl chains. This can lead to an increased in vivo half-life and improved bioavailability.[2]

-

Conformational Rigidity: The strained ring locks the N-substituent into a more defined spatial orientation. This reduction in conformational flexibility can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.[2]

-

Potency and Selectivity: By acting as a rigid spacer, the cyclopropyl group can precisely position other functional groups to optimize interactions within a receptor's binding pocket, thereby enhancing potency and selectivity.[3]

The Pyrrolidone Scaffold's Contribution

The 5-oxopyrrolidine-3-carboxylic acid core is not merely an inert linker but an active contributor to the molecule's potential.

-

Proven Bioactivity: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated and shown to possess promising antimicrobial and anticancer activities.[4][10][15] This suggests that the core scaffold itself may be a pharmacophore for these therapeutic areas.

-

Synthetic Handle: The carboxylic acid group serves as a versatile synthetic handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the generation of large chemical libraries for structure-activity relationship (SAR) studies.[16][17]

Conclusion and Future Directions

This compound represents a strategically designed building block that marries the metabolic robustness and conformational benefits of the cyclopropyl group with the proven biological relevance of the pyrrolidone scaffold. Its straightforward and efficient synthesis makes it an accessible starting point for extensive derivatization.

Future research should focus on leveraging the carboxylic acid functionality to explore a diverse chemical space. Synthesizing amide libraries by coupling this acid with various amines could yield novel compounds with potent and selective activity against bacterial or cancer cell lines. The insights gained from such studies will further elucidate the therapeutic potential of this promising molecular architecture and pave the way for the development of next-generation therapeutic agents.

References

-

This compound | C8H11NO3 | CID 4714359 - PubChem. [Link]

-

This compound - PubChemLite. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid - PubChemLite. [Link]

-

IR: carboxylic acids. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Future Medicinal Chemistry. [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY - Chemical Technology. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. [Link]

-

5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. [Link]

- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google P

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. [Link]

-

Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid - KTU ePubl. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C8H11NO3 | CID 4714359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. labsolu.ca [labsolu.ca]

- 9. 1-(CYCLOPROPYLMETHYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 845546-16-9 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring a rigid cyclopropyl group, a polar lactam (pyrrolidinone) ring, and an acidic carboxylic acid moiety, establishes it as a valuable and versatile scaffold for the design of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation strategies, and ultimately unlocking its full potential as a drug candidate. This technical guide provides a detailed examination of these critical properties and outlines robust experimental methodologies for their determination.

Chemical Structure and Identity

The distinct arrangement of functional groups in this compound defines its chemical characteristics. The lactam ring offers sites for hydrogen bonding, the cyclopropyl group introduces a lipophilic and often metabolically stable feature, and the carboxylic acid group is a primary driver of its acidity and aqueous solubility.

Caption: Workflow for melting point determination.

Procedure:

-

Sample Preparation: Ensure the sample is of high purity and thoroughly dried.

-

Packing Capillary Tube: Tightly pack a small amount of the powdered sample into a capillary tube.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Ramped Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range is the melting point.

Kinetic Solubility Assay

Principle: This is a high-throughput method designed for rapid solubility screening. It measures the concentration of a compound that remains in an aqueous buffer after being introduced from a concentrated DMSO stock solution.

Caption: Workflow for the kinetic solubility assay.

Procedure:

-

Prepare DMSO Stock: Create a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense into Microplate: Add a small volume of the stock solution to the wells of a microtiter plate.

-

Add Aqueous Buffer: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well.

-

Incubate & Shake: Incubate the plate with agitation for a specified time (e.g., 2 hours) at a controlled temperature.

-

Separate Precipitate: Remove any precipitated solid via filtration or centrifugation.

-

Analyze Supernatant: Quantify the concentration of the compound in the resulting supernatant using an appropriate analytical technique such as UV-Vis spectroscopy or LC-MS.

-

Calculate Solubility: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Potentiometric pKa Determination

Principle: This is a highly accurate method for determining the pKa of an ionizable compound. It involves the titration of a solution of the compound with a standardized strong acid or base, while the pH of the solution is continuously monitored.

Caption: Workflow for potentiometric pKa determination.

Procedure:

-

Dissolve Compound: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate with Standard Acid/Base: Slowly add a standardized titrant (strong acid or base) to the solution.

-

Monitor pH: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Plot Titration Curve: Construct a graph of pH versus the volume of titrant added.

-

Determine Equivalence Point: Identify the equivalence point(s) from the inflection point(s) of the titration curve.

-

Calculate pKa: The pKa is equal to the pH at the half-equivalence point.

Applications in Drug Discovery and Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory and antibacterial properties. The favorable physicochemical properties of this compound, such as its hydrophilicity and promising PSA value, make it an excellent starting point for optimization in drug discovery programs. The carboxylic acid functionality also provides a convenient handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound exhibits a compelling set of physicochemical properties that are highly relevant for drug discovery and development. Although much of the currently available data for this specific molecule is computational, these predictions provide a solid framework for initiating experimental investigations. The detailed protocols provided in this guide offer a clear and standardized approach for researchers to generate the high-quality experimental data necessary to fully characterize this promising compound and its analogs. A thorough understanding and experimental validation of its physicochemical properties will be instrumental in advancing its development from a chemical entity to a potential therapeutic agent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 17, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 17, 2026, from [Link]

-

PubMed. (2004). In vitro solubility assays in drug discovery. Retrieved January 17, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2010). Development of Methods for the Determination of pKa Values. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved January 17, 2026, from [Link]

-

Springer. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved January 17, 2026, from [Link]

-

MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved January 17, 2026, from [Link]

-

Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2012). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). Retrieved January 17, 2026, from [Link]

-

The University of Arizona. (2005). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved January 17, 2026, from [Link]

An In-Depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, a notable heterocyclic compound, has garnered attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural framework, incorporating a cyclopropyl moiety and a pyrrolidinone core, presents a compelling scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of innovative pharmaceuticals.

CAS Number: 876716-43-7[1][2][]

Molecular Formula: C₈H₁₁NO₃[4]

Molecular Weight: 169.18 g/mol

Chemical Structure

The molecular architecture of this compound is characterized by a five-membered lactam ring (pyrrolidinone) substituted with a cyclopropyl group at the nitrogen atom (N-1) and a carboxylic acid group at the C-3 position.

Systematic IUPAC Name: this compound

Synthesis and Mechanistic Insights

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is most commonly achieved through a well-established cyclization reaction between a primary amine and itaconic acid (2-methylenesuccinic acid).[5][6][7] This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization-condensation.

The causality behind this experimental choice lies in the reactivity of the starting materials. Itaconic acid possesses a conjugated double bond, making it an excellent Michael acceptor. The primary amine, in this case, cyclopropylamine, acts as the nucleophile, initiating the cascade reaction. The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable five-membered ring.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cyclopropylamine and itaconic acid in a suitable solvent, such as water or a lower alcohol (e.g., isopropanol).[5]

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [4] |

| Molecular Weight | 169.18 g/mol | |

| CAS Number | 876716-43-7 | [1][2][] |

| Predicted Boiling Point | 401.2 °C at 760 mmHg | [] |

| Predicted Density | 1.465 g/cm³ | [] |

| Predicted XLogP3 | -0.5 | [4] |

| Predicted pKa | 4.05 ± 0.10 | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (predicted) |

Applications in Drug Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the N-1 position can significantly influence the compound's pharmacological profile, often enhancing metabolic stability and binding affinity to biological targets.[8][9]

Antimicrobial and Antifungal Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising activity against various pathogens.[5][10][11] The mechanism of action is often tied to the specific substituents on the core structure, which can be tailored to target essential microbial pathways. The cyclopropyl moiety is a known pharmacophore in several antimicrobial agents, suggesting that this compound could serve as a valuable precursor for novel anti-infective drugs.[9]

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds containing the 5-oxopyrrolidine-3-carboxylic acid core.[5] These molecules can be functionalized to interact with various cancer-related targets. The rigid and lipophilic nature of the cyclopropyl group can facilitate cell membrane permeability and interaction with hydrophobic pockets in target proteins, potentially leading to enhanced cytotoxic effects against cancer cells.

Anti-inflammatory Properties

The pyrrolidinone ring is a structural feature in some anti-inflammatory drugs. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential to modulate inflammatory pathways. The unique electronic and conformational properties of the cyclopropyl group can be exploited to design potent and selective inhibitors of inflammatory enzymes.

Conceptual Drug Discovery Workflow

Caption: A conceptual workflow for the development of drug candidates from the target scaffold.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), the diastereotopic protons of the pyrrolidinone ring, and a broad singlet for the carboxylic acid proton (often downfield, around 12 ppm).[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the lactam, the carboxylic acid carbonyl, the carbons of the pyrrolidinone ring, and the carbons of the cyclopropyl group.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1710 cm⁻¹), and another C=O stretching band for the lactam (around 1680 cm⁻¹).[12]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the pyrrolidinone ring.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. The straightforward synthesis, coupled with the diverse biological activities observed in its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Further research into the specific biological targets of this compound and its analogs will undoubtedly unlock new avenues for the treatment of a wide range of diseases.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

-

1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. (2023). Retrieved from [Link]

-

This compound | C8H11NO3 | CID 4714359. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. (2022). Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. (2022). Retrieved from [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. (2022). Retrieved from [Link]

- Process for manufacturing cyclopropylamine. Google Patents. (1973).

- Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents. (2007).

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. (2012). Retrieved from [Link]

-

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. (n.d.). Retrieved from [Link]

-

Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. (2019). Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2023). Retrieved from [Link]

-

Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022). Retrieved from [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. (2014). Retrieved from [Link]

- Process for the preparation of cyclopropylamine. Google Patents. (1998).

-

A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. (2024). Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). Retrieved from [Link]

-

New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. (2001). Retrieved from [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. (2018). Retrieved from [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. (2021). Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | C8H11NO3 | CID 4714359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Spectral Analysis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

This guide provides a comprehensive technical overview of the spectroscopic characterization of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid. The pyrrolidinone scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As researchers and drug development professionals explore novel derivatives, precise structural elucidation through modern spectroscopic techniques is paramount. While extensive public experimental data for this specific molecule is limited, this document synthesizes predictive analysis with established methodologies and data from structurally analogous compounds to serve as a robust reference for its identification and characterization.

The molecular structure of this compound (C₈H₁₁NO₃, Monoisotopic Mass: 169.0739 Da) presents several key features for spectroscopic analysis: a carboxylic acid, a lactam (cyclic amide), a chiral center at the C3 position, and a cyclopropyl group attached to the nitrogen atom.[3][4] Each of these functional groups will yield characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the protons of the target molecule. These predictions are based on the analysis of similar pyrrolidinone structures and fundamental NMR principles.[5][6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Cyclopropyl CH) | 2.0 - 2.2 | Multiplet (m) | - | 1H |

| H-b (Cyclopropyl CH₂) | 0.4 - 0.6 | Multiplet (m) | - | 2H |

| H-c (Cyclopropyl CH₂) | 0.7 - 0.9 | Multiplet (m) | - | 2H |

| H-3 (Pyrrolidine CH) | 3.2 - 3.4 | Multiplet (m) | - | 1H |

| H-4 (Pyrrolidine CH₂) | 2.6 - 2.8 | Multiplet (m) | - | 2H |

| H-2 (Pyrrolidine CH₂) | 3.6 - 3.8 | Multiplet (m) | - | 2H |

| COOH | ~12.0 | Singlet (s, broad) | - | 1H |

Causality Behind Assignments:

-

COOH Proton (δ ~12.0 ppm): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[7] Its chemical shift is dependent on concentration and solvent due to varying degrees of hydrogen bonding.[7]

-

Pyrrolidine Ring Protons (δ 2.6 - 3.8 ppm): The protons on the pyrrolidine ring are diastereotopic. The protons at C2 (adjacent to the nitrogen and carbonyl) and C4 (adjacent to the carbonyl) are expected in the 2.6-3.8 ppm range.[8] The specific shifts and complex splitting patterns arise from geminal and vicinal coupling.

-

Cyclopropyl Protons (δ 0.4 - 2.2 ppm): The cyclopropyl group protons exhibit characteristic upfield shifts due to the ring's anisotropic effect. The methine proton (H-a) will be further downfield than the methylene protons (H-b, H-c) due to its proximity to the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are detailed below. Proton-decoupled ¹³C NMR is essential for simplifying the spectrum and identifying each unique carbon environment.[1]

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Carboxylic Acid) | 173 - 176 |

| C=O (Lactam) | 171 - 174 |

| C3 (Pyrrolidine CH) | 35 - 40 |

| C4 (Pyrrolidine CH₂) | 33 - 38 |

| C2 (Pyrrolidine CH₂) | 50 - 55 |

| CH (Cyclopropyl) | 25 - 30 |

| CH₂ (Cyclopropyl) | 5 - 10 |

Causality Behind Assignments:

-

Carbonyl Carbons (δ 171 - 176 ppm): The two carbonyl carbons (lactam and carboxylic acid) are the most deshielded carbons in the molecule and will appear at the downfield end of the spectrum.[7] Their exact positions can be influenced by solvent and conjugation effects.[8]

-

Pyrrolidine Carbons (δ 33 - 55 ppm): The sp³ hybridized carbons of the pyrrolidine ring appear in the aliphatic region. The carbon adjacent to the nitrogen (C2) is expected to be the most downfield of this group.[5]

-

Cyclopropyl Carbons (δ 5 - 30 ppm): The carbons of the cyclopropyl ring are characteristically shifted upfield.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or similar).[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.[1]

-

-

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

-

Structural Elucidation (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and lactam moieties.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O Stretch (Lactam) | 1670 - 1690 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend | 910 - 950 | Broad, Medium |

Causality Behind Assignments:

-

Broad O-H Stretch (2500-3300 cm⁻¹): This is the most characteristic feature of a carboxylic acid. The extreme broadness is due to strong intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[7][10][11][12]

-

Dual C=O Stretches (1670-1725 cm⁻¹): The presence of two distinct carbonyl groups will likely result in two strong absorption bands. The carboxylic acid carbonyl typically appears at a higher frequency (1700-1725 cm⁻¹) than the five-membered ring lactam carbonyl (1670-1690 cm⁻¹).[5][6][10]

-

C-O Stretch and O-H Bend: These absorptions are also characteristic of the carboxylic acid group and add further confirmatory evidence.[10][11]

Experimental Protocol for IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer or Thermo Nicolet) is commonly used.[1]

-

Sample Preparation (KBr Pellet Method):

-

Finely grind a small amount (1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr) powder (approx. 100-200 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely generate protonated molecular ions.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 170.081 | Protonated Molecule |

| [M+Na]⁺ | 192.063 | Sodium Adduct |

| [M-H]⁻ | 168.067 | Deprotonated Molecule |

| [M+H-H₂O]⁺ | 152.071 | Loss of water from protonated molecule |

| [M+H-HCOOH]⁺ | 124.076 | Loss of formic acid (rearrangement) or CO₂ and H₂ |

Data sourced from predicted values for C₈H₁₁NO₃.[3]

Causality Behind Fragmentation: The fragmentation of the parent ion provides a fingerprint for the molecule's structure.

-

Loss of Water ([M+H-H₂O]⁺): A common fragmentation pathway for carboxylic acids is the neutral loss of a water molecule.[13]

-

Decarboxylation: The loss of the carboxyl group (as CO₂ or HCOOH) is another highly probable fragmentation pathway, leading to a significant fragment ion.[13]

-

Ring Opening: The pyrrolidinone or cyclopropyl rings may undergo cleavage under higher-energy collisional dissociation, providing further structural details.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source is ideal for obtaining accurate mass measurements.[5][14]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) experiments by selecting the parent ion (e.g., m/z 170.081) and subjecting it to collision-induced dissociation (CID) to generate and analyze fragment ions.[15] This step is critical for confirming the proposed structure.

-

Visualizing the Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural elucidation.

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

The structural confirmation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework and robust experimental protocols essential for researchers in medicinal chemistry and drug development. By understanding the expected spectral features and the causality behind them, scientists can confidently identify this molecule, ensuring the integrity and validity of their research endeavors. The methodologies described herein represent a self-validating system for the characterization of this and other novel pyrrolidinone derivatives.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine. Benchchem.

- The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.

- (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite.

- IR Spectroscopy Tutorial: Carboxylic Acids.

- This compound. PubChemLite.

- This compound | C8H11NO3 | CID 4714359. PubChem.

- CAS 876716-43-7 this compound. BOC Sciences.

- This compound. AKSci.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Spectra and physical data of (A2) :. The Royal Society of Chemistry.

- (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide: The Biological Activity of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid and Related Derivatives

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, lauded for its synthetic tractability and its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of derivatives based on this core, with a particular focus on the implications of N-1 cyclopropyl substitution. These compounds have emerged as promising candidates in several therapeutic areas, demonstrating significant anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes current research to explain the causality behind experimental designs, details self-validating protocols for biological evaluation, and explores the structure-activity relationships that govern efficacy. Through structured data tables, detailed experimental workflows, and mechanistic pathway diagrams, this guide serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on the pyrrolidinone framework.

The 5-Oxopyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered pyrrolidine ring is a versatile and valuable scaffold in drug discovery.[1] Its non-planar, puckered nature and sp3-hybridized carbons provide an excellent framework for creating three-dimensional molecules that can effectively explore pharmacological space.[1][2] Unlike flat aromatic systems, this 3D coverage can lead to enhanced binding affinity and selectivity for biological targets.[1] The pyrrolidinone (or 5-oxopyrrolidine) moiety is a key feature in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][4]

The core structure of this compound combines several advantageous features:

-

The Pyrrolidinone Core: Provides a rigid, polar backbone that can participate in hydrogen bonding and other non-covalent interactions.

-

The N-1 Cyclopropyl Group: This small, strained ring is a bioisostere for larger groups and is known to increase metabolic stability, improve membrane permeability, and lock the conformation of the molecule, which can enhance target binding.

-

The C-3 Carboxylic Acid: This functional group serves as a critical handle for chemical modification, allowing for the synthesis of a vast library of derivatives, including esters, amides, and hydrazones.[5] This position is key to modulating the compound's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthesis of this core and its derivatives and explore the biological activities that make them compelling subjects for drug development.

Synthesis and Derivatization Strategies

The synthetic versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is a primary driver of its exploration in medicinal chemistry. The foundational structure is typically assembled via a straightforward and robust cyclization reaction, which then opens the door to extensive derivatization at the C-3 position.

Core Synthesis: The Michael Addition-Cyclization Cascade

The most common and efficient method for constructing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core is the reaction of a primary amine with itaconic acid.[5][6][7] This reaction proceeds through a Michael addition of the amine to the activated double bond of itaconic acid, followed by an intramolecular condensation and dehydration to form the stable five-membered lactam ring. The choice of the primary amine (in this case, cyclopropylamine) directly installs the desired substituent at the N-1 position.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization at the C-3 Carboxylic Acid

The true diversity of this chemical class arises from the modification of the C-3 carboxylic acid. A common and highly effective strategy involves converting the acid to a carbohydrazide, which serves as a versatile intermediate for creating a wide array of derivatives.[5][8]

Caption: Key derivatization pathways from the C-3 carboxylic acid.

Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol, adapted from established literature, exemplifies the robust two-step process to generate the key carbohydrazide intermediate, which is a direct precursor to many of the biologically active compounds discussed later.[7][9]

Step 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Combine N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) in a round-bottom flask equipped with a reflux condenser.[7]

-

Heat the mixture to reflux and maintain for 12 hours. The solution will become homogeneous before a precipitate forms.

-

Cool the mixture to room temperature. Add 5% hydrochloric acid (100 mL) and stir for 5 minutes to ensure complete precipitation.[7]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of the Corresponding Carbohydrazide

-

Suspend the carboxylic acid product from Step 1 in methanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 20 hours to facilitate esterification.[7]

-

Cool the reaction mixture and add hydrazine monohydrate (N₂H₄·H₂O) in a slight excess.

-

Return the mixture to reflux for an additional 2 hours. During this time, the carbohydrazide product will precipitate from the solution.[7]

-

Cool the flask to room temperature, collect the white solid via vacuum filtration, wash with cold methanol, and dry to yield the final carbohydrazide intermediate.

Key Biological Activities

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activities. The specific nature of the substituent at the N-1 position, combined with the diverse moieties attached to the C-3 position, finely tunes the potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have shown cytotoxicity against a wide range of human cancer cell lines, including those derived from breast, colon, liver, lung, and prostate cancers.[10][11][12]

| Compound Derivative Type | Substituent Details | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Spiro[pyrrolidine-oxindole] | Halogenated phenyl groups | HepG2 (Liver) | < 9.0 | [11] |

| Spiro[pyrrolidine-oxindole] | Halogenated phenyl groups | MCF-7 (Breast) | < 9.0 | [11] |

| Spiro[pyrrolidine-oxindole] | Halogenated phenyl groups | HCT-116 (Colon) | < 3.0 | [11] |

| Hydrazone Derivative | 5-Nitrothiophene moiety | IGR39 (Melanoma) | 2.50 | [10] |

| Hydrazone Derivative | 5-Nitrothiophene moiety | PPC-1 (Prostate) | 3.63 | [10] |

| Hydrazone Derivative | 5-Nitrothiophene moiety | A549 (Lung) | Potent Activity | [7][13] |

| Hydrazone Derivative | 2,4-difluorophenyl at N-1 | A375 (Melanoma) | High Activity | [12][14] |

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of electron-withdrawing groups, such as chlorine or fluorine, on aromatic rings attached to the core often enhances anticancer activity.[11][12]

-

Heterocyclic Moieties: The introduction of heterocyclic rings like thiophene, furan, or benzimidazole via a hydrazone linkage at C-3 is a common feature of the most potent compounds.[8][10][15] Specifically, 5-nitro-substituted thiophene and furan rings frequently lead to superior cytotoxicity.[10][13]

-

N-1 Substituent: While extensive SAR has been performed on C-3 derivatives, the N-1 position is also critical. Aryl groups, such as diphenylamine and difluorophenyl, have been shown to yield highly active compounds.[10][12] The introduction of a cyclopropyl group is hypothesized to improve pharmacokinetic properties, making it a highly attractive substituent for further development.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for this purpose, exhibiting potent activity against a range of bacteria and fungi.[13][15][16]

Research has shown these compounds to be particularly effective against Gram-positive bacteria, including clinically important and often resistant species like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[8][13][15]

| Compound Derivative Type | Substituent Details | Pathogen | MIC (µg/mL) | Reference |

| Hydrazone Derivative | 5-Nitrothiophene at C-3 | S. aureus (MRSA) | 2.0 | [9] |

| Hydrazone Derivative | Benzylidene at C-3 | S. aureus | 3.9 | [17] |

| Hydrazone Derivative | 5-Nitrothiophene at C-3 | C. auris (MDR Fungus) | 16 | [8][15] |

| 5-Fluorobenzimidazole | 3,5-dichloro-2-hydroxyphenyl at N-1 | S. aureus (MRSA) | 4x > Clindamycin | [8][15] |

| Chalcone Derivative | Various aldehydes | S. aureus | 0.025 | [18] |

| Chalcone Derivative | Various aldehydes | E. faecalis | 0.025 | [18] |

SAR and Mechanistic Insights:

-

Similar to the anticancer agents, hydrazones bearing 5-nitro-substituted heterocyclic rings are exceptionally potent antimicrobials.[13][17][19]

-

The antimicrobial activity is often selective for Gram-positive bacteria.[8]

-

Some derivatives have demonstrated the ability to disrupt and eradicate established bacterial biofilms, a critical factor in chronic and device-related infections.[17][19]

Other Biological Activities

Beyond cancer and infectious diseases, this scaffold has shown potential in other therapeutic areas:

-

Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[4][20]

-

Analgesic and Antihypoxic Activity: Studies have reported that 1-substituted 5-oxopyrrolidine-3-carboxylic acids possess pain-relieving and oxygen-deprivation-protecting effects.[6]

Mechanistic Insights and Potential Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under active investigation, research on related compounds provides valuable insights into their potential biological targets and the pathways they modulate.

Anticancer Mechanisms

The cytotoxicity of these compounds likely stems from multiple mechanisms, a common feature of effective anticancer agents.

-

Kinase Inhibition: Diphenylamine-based compounds are known to inhibit various protein kinases. It is plausible that pyrrolidinone derivatives bearing a diphenylamine moiety at the N-1 position could function as inhibitors of key signaling kinases like EGFR (Epidermal Growth Factor Receptor), which is often overactive in solid tumors.[10] Inhibition of the EGFR pathway would block downstream signals that promote cell proliferation, survival, and metastasis.

-

Interference with Nucleic Acid Synthesis: The structural similarity of some derivatives to endogenous purines and pyrimidines suggests they might interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[21]

-

Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of effective anticancer agents is the induction of programmed cell death (apoptosis). This can be triggered through various intrinsic and extrinsic pathways.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Antimicrobial Mechanisms

The mechanism for antimicrobial action is likely related to the disruption of essential bacterial processes. The selectivity for Gram-positive bacteria suggests a target that is either unique to this class of bacteria or more accessible than in their Gram-negative counterparts (which possess an outer membrane). Potential mechanisms include:

-

Cell Wall Synthesis Inhibition: Disruption of peptidoglycan synthesis is a classic antibacterial mechanism.

-

Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolic pathways or DNA replication.

-

Membrane Disruption: Causing depolarization or increased permeability of the bacterial cell membrane.

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized methodologies are essential. The following protocols are foundational for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative control well (broth, no inoculum).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The this compound scaffold and its related derivatives represent a highly promising and versatile class of compounds for drug discovery. The straightforward and modular synthesis allows for the creation of extensive chemical libraries, and the resulting molecules have demonstrated potent and diverse biological activities, most notably in the fields of oncology and infectious diseases.

The data synthesized in this guide underscore several key points:

-

Derivatization at the C-3 position, particularly with hydrazone-linked heterocyclic moieties, is a validated strategy for enhancing biological potency.

-

These compounds exhibit significant activity against clinically relevant targets, including various cancer cell lines and multidrug-resistant bacteria.

-

The N-1 cyclopropyl group is a rational design element intended to confer favorable pharmacokinetic properties, warranting further investigation.

Future research should be directed towards several key areas. A primary focus must be the elucidation of the specific molecular mechanisms of action for the most potent compounds. In vivo efficacy and toxicology studies are the necessary next steps to translate the promising in vitro data into tangible therapeutic candidates. Finally, continued medicinal chemistry efforts to optimize the scaffold, guided by quantitative structure-activity relationship (QSAR) studies, will be crucial for developing lead compounds with enhanced potency, selectivity, and drug-like properties.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source URL not available]

-

P, J., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

-

Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Gümüş, F., & Gür, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Burbulienė, M. M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed Central. [Link]

-

Gouda, M. A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. MDPI. [Link]

-

P, J., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]

-

Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

- V. V. Purygin, et al. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Source URL not available]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. KTU ePubl. [Link]

-

Mickevičius, V., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Mickevičius, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]

-

Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

Juknevičiūtė, K., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. LSMU.lt. [Link]

-

Mickevičius, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]